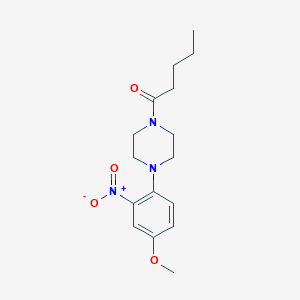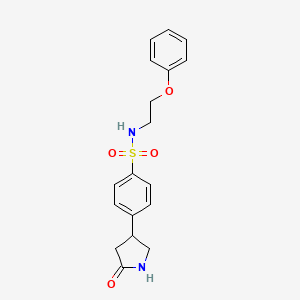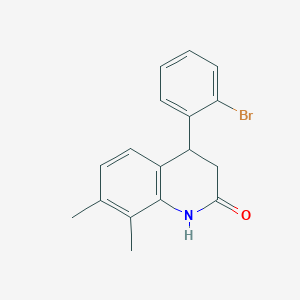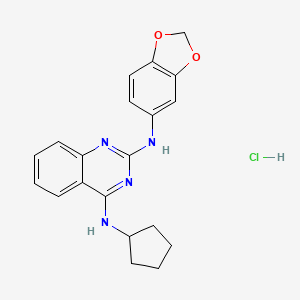
2-(3-acetyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide
Overview
Description
2-(3-acetyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide, also known as AI-10-49, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
2-(3-acetyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide exerts its therapeutic effects through various mechanisms of action. Inhibition of inflammatory cytokine production occurs through the suppression of nuclear factor kappa B (NF-κB) activation. Induction of apoptosis in cancer cells occurs through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. Neuroprotective effects occur through the inhibition of oxidative stress and inflammation.
Biochemical and Physiological Effects
2-(3-acetyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects in scientific research studies. Anti-inflammatory effects have been observed through the inhibition of cytokine production and the suppression of NF-κB activation. Anti-tumor effects have been observed through the induction of apoptosis in cancer cells. Neuroprotective effects have been observed through the inhibition of oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
2-(3-acetyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has been shown to have multiple therapeutic effects, making it a versatile compound for studying various diseases. However, there are also limitations to using 2-(3-acetyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets. Additionally, its potential toxicity and side effects need to be thoroughly investigated before it can be used in clinical settings.
Future Directions
There are several future directions for the study of 2-(3-acetyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide. Further research is needed to fully understand its mechanism of action and molecular targets. Studies on its potential toxicity and side effects need to be conducted to determine its safety for clinical use. Additionally, the development of 2-(3-acetyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide derivatives with improved efficacy and selectivity could lead to the discovery of new therapeutic agents for the treatment of various diseases.
Scientific Research Applications
2-(3-acetyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide has been studied for its potential therapeutic applications in various scientific research studies. One study found that 2-(3-acetyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide has anti-inflammatory effects by inhibiting the production of inflammatory cytokines in macrophages. Another study showed that 2-(3-acetyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide has anti-tumor effects by inducing apoptosis in cancer cells. 2-(3-acetyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(3-acetylindol-1-yl)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13(22)15-11-21(17-9-5-3-7-14(15)17)12-19(23)20-16-8-4-6-10-18(16)24-2/h3-11H,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRXOYRVARHFSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-acetyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[butyl(methyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide](/img/structure/B4186512.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide](/img/structure/B4186519.png)

![N-[4-(1-adamantyl)phenyl]-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4186541.png)


![N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4186553.png)
![2-[(4-bromobenzyl)thio]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4186557.png)

![7-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4186563.png)
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B4186585.png)
![4-(2,3-dimethoxyphenyl)-8-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4186594.png)
![2,3-dihydro[1,3]thiazolo[3',2':2,3][1,2,4]triazino[5,6-b]indole hydrobromide](/img/structure/B4186601.png)
![4-methyl-3-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B4186609.png)